1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one
Description
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one (CAS: 2210138-96-6) is a heterocyclic compound with the molecular formula C₁₇H₁₄N₄O₃S and a molecular weight of 354.4 g/mol . Its structure integrates multiple pharmacologically relevant motifs:
- A pyridine ring at position 3, which is frequently employed in medicinal chemistry for its hydrogen-bonding and π-stacking capabilities.
- A piperazin-2-one core, a lactam derivative of piperazine that introduces rigidity and may enhance metabolic stability compared to non-cyclic analogs.
The compound’s SMILES notation (O=C(c1cc(-c2cccs2)on1)N1CCN(c2cccnc2)C(=O)C1) highlights the connectivity of these groups, with the isoxazole carbonyl bridging the thiophene and piperazinone units.
Properties
IUPAC Name |
1-pyridin-3-yl-4-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16-11-20(6-7-21(16)12-3-1-5-18-10-12)17(23)13-9-14(24-19-13)15-4-2-8-25-15/h1-5,8-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYXBTSNNSBMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The target compound consists of a piperazine core substituted with a pyridine ring and an isoxazole-thiophene moiety. The synthesis typically involves multi-step reactions, including the formation of the isoxazole and subsequent coupling with the piperazine derivative. The detailed synthetic route can be found in various chemical literature .
Biological Activity Overview
-
Antimicrobial Activity
- The compound has shown promising antimicrobial properties. In vitro studies suggest it exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.
-
Antioxidant Activity
- Preliminary assays have demonstrated that this compound possesses antioxidant properties, which may be attributed to the presence of the thiophene and isoxazole rings. These functionalities are known to contribute to radical scavenging activities.
-
Cytotoxicity
- Cytotoxicity assessments on various cancer cell lines reveal that the compound exhibits selective cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values suggest that it may act through apoptosis induction mechanisms.
- Enzyme Inhibition
Structure-Activity Relationship (SAR)
The biological activity of 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Enhances solubility and bioavailability |
| Isoxazole Moiety | Contributes to antimicrobial activity |
| Thiophene Substitution | Increases antioxidant potential |
| Piperazine Core | Facilitates interaction with biological targets |
Case Studies
-
Antimicrobial Evaluation
A study conducted by researchers demonstrated that the compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics . -
Cancer Cell Line Studies
In another investigation, the compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, where it showed IC50 values of 25 µM and 30 µM, respectively, suggesting significant cytotoxicity . -
Enzyme Inhibition Assays
The inhibition of DHODH was assessed through enzymatic assays, revealing that the compound effectively reduced enzyme activity by over 70% at a concentration of 10 µM, positioning it as a potential lead for further development in immunosuppressive therapies .
Comparison with Similar Compounds
Key Observations:
Structural Divergence: The target compound replaces the trifluoromethylphenyl (UDO) and piperidyl (UDD) groups with a thiophene-isoxazole unit. The piperazinone core introduces a lactam ring, which could reduce metabolic oxidation compared to the non-cyclic piperazine in UDO/UDD .
Biological Implications :
- UDO and UDD exhibit potent anti-T. cruzi activity by inhibiting CYP51, a sterol 14α-demethylase critical for parasite membrane biosynthesis . The absence of halogenated or trifluoromethyl groups in the target compound suggests a different binding profile, though its isoxazole-thiophene system may still engage in π-π or hydrophobic interactions with enzymes.
Unresolved Questions: The target compound’s biological target and efficacy remain uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
